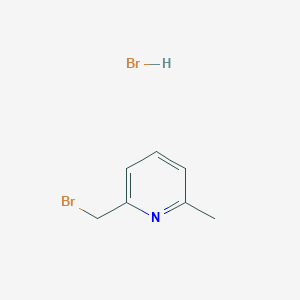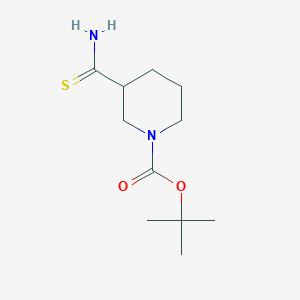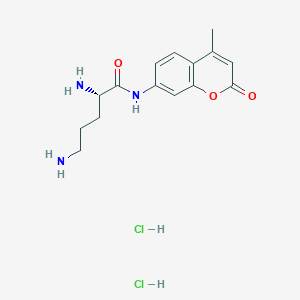
Dihidrocloruro de L-ornitina 7-amido-4-metilcumarina
Descripción general
Descripción
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is a synthetic compound widely used in biochemical research. It is particularly valuable in the study of protease activity due to its fluorescent properties. The compound is a derivative of L-ornithine, an amino acid, and 4-methylcoumarin, a fluorescent molecule. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Aplicaciones Científicas De Investigación
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is used in various scientific research fields:
Chemistry: As a fluorescent probe to study enzyme kinetics and reaction mechanisms.
Biology: To investigate protease activity in biological samples.
Medicine: In drug discovery and development, particularly for screening protease inhibitors.
Industry: Used in the development of diagnostic assays and biochemical tests.
Mecanismo De Acción
Target of Action
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is primarily used in proteomics research
Mode of Action
It is known that the compound is used in proteomics research , which suggests it may interact with proteins or enzymes in some way.
Biochemical Pathways
Given its use in proteomics research , it is likely that it interacts with proteins or enzymes, potentially affecting various biochemical pathways
Result of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine 7-amido-4-methylcoumarin dihydrochloride typically involves the following steps:
Coupling Reaction: L-ornithine is first protected at its amino group to prevent unwanted side reactions. This is usually done using a protecting group like Boc (tert-butyloxycarbonyl).
Activation of 4-Methylcoumarin: 4-methylcoumarin is activated by converting it into an acyl chloride using reagents like thionyl chloride.
Coupling: The activated 4-methylcoumarin is then coupled with the protected L-ornithine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Deprotection: The protecting group on L-ornithine is removed under acidic conditions to yield the free amine.
Formation of Dihydrochloride Salt: The final product is converted into its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of L-Ornithine 7-amido-4-methylcoumarin dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used for the coupling and deprotection steps.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride can undergo several types of chemical reactions:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-ornithine and 4-methylcoumarin.
Oxidation: The coumarin moiety can be oxidized to form various oxidized derivatives.
Substitution: The amino group of L-ornithine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Hydrolysis: Yields L-ornithine and 4-methylcoumarin.
Oxidation: Produces oxidized coumarin derivatives.
Substitution: Results in substituted ornithine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- L-Leucine 7-amido-4-methylcoumarin dihydrochloride
- L-Alanine 7-amido-4-methylcoumarin dihydrochloride
- L-Phenylalanine 7-amido-4-methylcoumarin dihydrochloride
Uniqueness
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is unique due to its specific amino acid component, L-ornithine, which is involved in the urea cycle. This makes it particularly useful for studying enzymes that interact with ornithine, such as ornithine decarboxylase. Its fluorescent properties also make it a valuable tool in various biochemical assays.
Propiedades
IUPAC Name |
(2S)-2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3.2ClH/c1-9-7-14(19)21-13-8-10(4-5-11(9)13)18-15(20)12(17)3-2-6-16;;/h4-5,7-8,12H,2-3,6,16-17H2,1H3,(H,18,20);2*1H/t12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRTYLCHCNDIJR-LTCKWSDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647391 | |
| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201854-09-3 | |
| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 0.5 hydrate](/img/structure/B1613387.png)
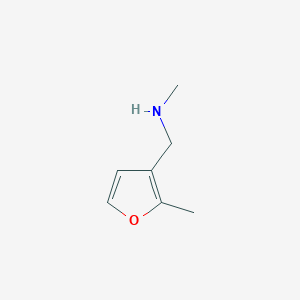
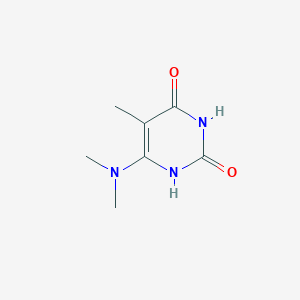
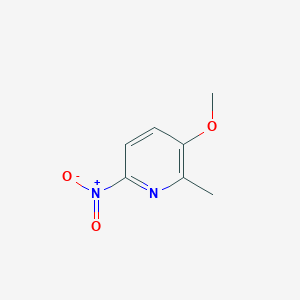
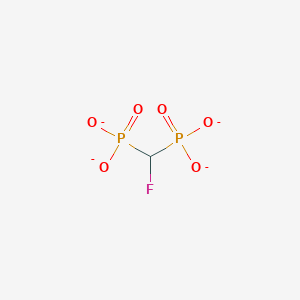
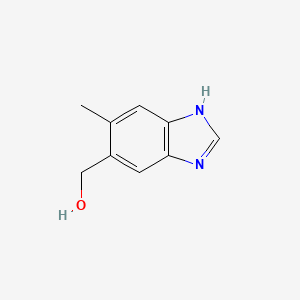

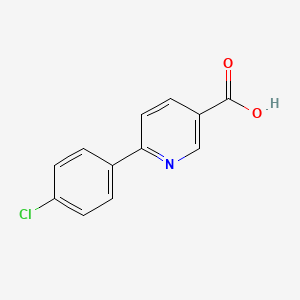
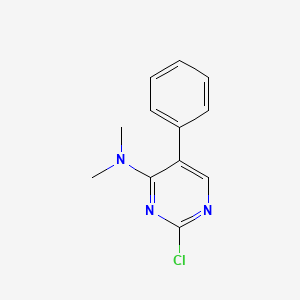
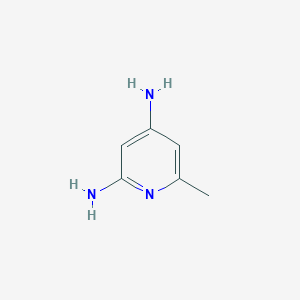

![7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1613405.png)
